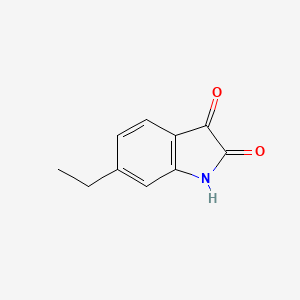

6-ethyl-1H-indole-2,3-dione

Description

Overview of Substituted Indole-2,3-diones in Academic Research and Drug Discovery

The strategic placement of different functional groups onto the isatin (B1672199) core has led to a vast library of substituted indole-2,3-diones with diverse and potent biological activities. acs.orgnih.gov Academic and industrial research has extensively explored how these substitutions influence the pharmacological profile of the resulting compounds. mdpi.comddtjournal.combenthamdirect.com

Substitutions at various positions of the indole-2,3-dione ring have been shown to be critical for activity:

N-1 Position: Alkylation or arylation at this position can significantly impact the compound's properties. For instance, N-substituted indole-2,3-diones are often potent inhibitors of enzymes like aldehyde dehydrogenases (ALDH). acs.orgnih.gov

C-5 Position: The introduction of substituents at the C-5 position is a common strategy to enhance biological activity. For example, the presence of electron-donating groups at C-5 has been linked to strong antitumor activity. benthamdirect.com Halogen substitutions at this position can also modulate potency and selectivity against different enzyme isoforms. nih.gov

C-3 Position: Modifications at the C-3 carbonyl group, such as the formation of thiosemicarbazones, have yielded compounds with increased potency against various biological targets. benthamdirect.comnih.gov

Numerous studies have reported the synthesis and evaluation of substituted isatin derivatives. For example, a series of 1,5-disubstituted indolin-2,3-diones were synthesized and showed promising inhibition of human acute promyelocytic leukemia (HL-60) cell growth. ddtjournal.com Another study developed isatin-based benzenesulfonamide (B165840) derivatives as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes. acs.org

Strategic Research Focus on Ethyl-Substituted Indole-2,3-diones, Including the 6-Ethyl Isomer

Among the various substitutions, the introduction of an ethyl group has been a specific area of interest in the design of novel isatin derivatives. The ethyl group can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.

Research has explored the synthesis and biological evaluation of various ethyl-substituted indole-2,3-diones. For instance, 1-ethyl substituted derivatives have been synthesized and investigated as selective carbonic anhydrase inhibitors. nih.gov In another study, 5-fluoro-1-ethyl-1H-indole-2,3-dione derivatives were screened for their anticancer and antituberculosis activities. dergipark.org.tr

The specific isomer, 6-ethyl-1H-indole-2,3-dione, has also been a subject of research, with derivatives like this compound 3-[O-(2,2,2-trifluoro-ethyl)-oxime] being synthesized for further investigation. calpaclab.com The placement of the ethyl group at the 6-position can impart unique electronic and steric properties to the molecule, distinguishing its reactivity and biological profile from other isomers.

While much of the published research focuses on substitutions at the N-1 and C-5 positions, the exploration of substituents at the C-6 position, such as the ethyl group, represents an ongoing effort to fully understand the structure-activity relationships of the isatin scaffold and to develop new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRUCDIVVJMXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550567 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-07-5 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethyl 1h Indole 2,3 Dione and Its Derivatives

Established Synthetic Pathways for the Indole-2,3-dione Core

The indole-2,3-dione (isatin) scaffold is a cornerstone for a vast array of heterocyclic compounds. nih.gov Its synthesis has been accomplished through several classical name reactions, which remain fundamental in organic chemistry. nih.gov

Sandmeyer Isatin (B1672199) Synthesis: This method involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. atlantis-press.comresearchgate.net Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the isatin ring. atlantis-press.comresearchgate.netresearchgate.net This pathway is particularly useful for producing isatins with substituents on the benzene (B151609) ring, as the substitution pattern is determined by the starting aniline. researchgate.net

Stolle Synthesis: The Stolle reaction provides another versatile route to isatins, typically involving the condensation of anilines with oxalyl chloride to form a chloro-glyoxylic anilide, which is then cyclized using a Lewis acid catalyst like aluminum chloride.

Gassman and Martinet Syntheses: These are also established procedures for indole (B1671886) ring formation, which can be adapted for isatin synthesis. nih.gov

Modern approaches often build upon these foundational methods, optimizing them for better yields, milder conditions, and improved environmental profiles. nih.gov For instance, the oxidation of corresponding indole derivatives is a contemporary strategy to access the dione (B5365651) structure. nih.gov

Regioselective Introduction of Ethyl Substituents onto the Indole-2,3-dione Scaffold

Achieving regioselective substitution on the isatin core is critical for synthesizing specific isomers like 6-ethyl-1H-indole-2,3-dione. The position of the substituent is often dictated by the choice of starting materials.

To synthesize a 6-substituted isatin, a 4-substituted aniline is typically used as the precursor in methods like the Sandmeyer synthesis. atlantis-press.comresearchgate.netresearchgate.net Therefore, the most direct pathway to this compound would commence with 4-ethylaniline (B1216643).

A plausible synthetic route is outlined below:

Amidation: Reaction of 4-ethylaniline with chloral hydrate and hydroxylamine hydrochloride to produce the corresponding isonitrosoacetanilide. researchgate.net

Cyclization: Treatment of the intermediate with concentrated sulfuric acid to induce cyclization and hydrolysis, yielding this compound. atlantis-press.comresearchgate.net

Alternative strategies involve the direct functionalization of the pre-formed indole ring, although controlling regioselectivity can be challenging. Recent advances have explored regiodivergent alkylations on the indole nucleus, where reaction conditions such as the choice of solvent and catalyst can direct the substituent to specific positions, including C6. acs.org

N-Alkylation Strategies for 1-Ethyl-Substituted Indole-2,3-diones

The introduction of an ethyl group at the N1 position of the isatin ring is a common modification achieved through N-alkylation. This reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic substitution.

A widely used method involves reacting the parent isatin or a C-substituted isatin with an ethylating agent in the presence of a base. chemicalbook.com

Typical Reaction Conditions for N-Ethylation:

| Component | Example | Role | Source |

|---|---|---|---|

| Isatin Substrate | 5-Bromo-1H-indole-2,3-dione | Starting Material | chemicalbook.com |

| Ethylating Agent | Ethyl iodide | Source of Ethyl Group | chemicalbook.com |

| Base | Potassium carbonate (K₂CO₃) | Deprotonating Agent | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction Medium | chemicalbook.com |

| Temperature | 60°C | Reaction Condition | chemicalbook.com |

This procedure is effective for a range of substrates, including halogenated isatins, and generally provides good yields. For example, the reaction of 5-bromoindoline-2,3-dione with ethyl iodide and potassium carbonate in DMF at 60°C for one hour resulted in a 77% yield of 5-bromo-1-ethyl-1H-indole-2,3-dione. chemicalbook.com Similar strategies are used to synthesize other N-alkyl derivatives, such as 1-butyl and 1-hexyl isatins, by using the corresponding alkyl bromides. Phase-transfer catalysis is also frequently employed to facilitate these alkylation reactions. imist.ma

Synthesis of this compound Hybrids and Conjugates with Other Pharmacophores

The versatile isatin core, including its 6-ethyl derivative, serves as a scaffold for creating hybrid molecules by combining it with other pharmacophores. This is achieved by leveraging the reactivity of the C3-carbonyl group.

Oxime Derivatives: The C3-carbonyl can react with hydroxylamine derivatives to form oximes. An example is this compound 3-(O-cyclobutyl-oxime), which demonstrates the functionalization at this position. scbt.com

Thiosemicarbazone Conjugates: Condensation of isatins with thiosemicarbazides yields isatin thiosemicarbazone ligands. rsc.orgrsc.org These can further chelate with metal ions to form complexes, a strategy used to develop new therapeutic agents. rsc.orgrsc.org

Spirocyclic Hybrids: Isatins are key substrates in multicomponent reactions to form spirooxindoles, which are important structural motifs in natural products. orientjchem.org For instance, a one-pot reaction of isatin, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) can produce spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones. orientjchem.org Domino reactions can also lead to novel spiro compounds like indolinyl isoxazolo[2,3-c] imist.maCurrent time information in Bangalore, IN.tandfonline.comthiadiazepinones. researchgate.net

Fused Heterocycles: Domino reactions involving indoline-2,3-diones can be used to construct complex poly-functionalized fused systems, such as acridine/indole pairs. nih.gov

Thiazolidinone Hybrids: The C3 position can be functionalized through condensation reactions to create complex side chains, including those containing thiazolidinone rings, which are of interest in medicinal chemistry. nih.gov

Modern Synthetic Techniques Applicable to Ethyl-Substituted Indole-2,3-dione Formation

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly applied to the synthesis of isatin derivatives.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases, such as the alkylation of isatins. imist.ma It uses a phase-transfer catalyst, like tetra-n-butylammonium bromide (TBAB), to shuttle a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. imist.ma This method is particularly effective for N-alkylation reactions of isatin, allowing them to proceed at room temperature with high yields. imist.ma Hybrid catalyst systems combining a chiral phase-transfer catalyst with a transition metal have been developed for enantioselective alkynylation of isatins. acs.orgresearchgate.net

Ultrasound Irradiation: Sonication has emerged as a green chemistry tool to accelerate organic reactions. researchgate.net The use of ultrasound can enhance reaction rates and yields in the synthesis of indole derivatives. tandfonline.comacademie-sciences.fr For example, ultrasound-assisted three-component syntheses of spirooxindole compounds in water have been reported to be quick, clean, and high-yielding. orientjchem.org This technique promotes the formation of reactive radicals and can significantly shorten reaction times compared to conventional heating methods. tandfonline.comacademie-sciences.fr

Domino Reactions: Domino (or cascade) reactions offer a highly efficient approach to molecular complexity by combining multiple transformations in a single operation without isolating intermediates. nih.gov Brønsted acid-promoted domino reactions between indoline-2,3-dione and other reagents have been used to construct complex fused heterocyclic systems in a one-pot process. nih.gov This strategy is also employed in the three-component synthesis of novel spiro indolinyl compounds. researchgate.net

Characterization Methods for Ethyl-Substituted Indole-2,3-dione Structures

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, allowing for the identification of the ethyl group (a triplet and a quartet) and the aromatic protons on the indole ring. ddtjournal.com ¹³C NMR confirms the presence of the carbonyl carbons and other carbon atoms in the structure. ddtjournal.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For an isatin derivative, key signals include the N-H stretch (for N-unsubstituted compounds) and the distinct C=O stretches of the dione moiety.

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. rsc.orgauremn.org It can confirm the regiochemistry of substitution and reveal details about conformation and intermolecular interactions. auremn.org

Representative Spectroscopic Data for a Substituted Isatin Core: The following table provides expected ranges for key signals based on data for similar structures like 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione.

| Technique | Feature | Expected Signal Range | Source |

| ¹H NMR | Ethyl group (CH₂) | δ ~2.6-2.8 ppm (quartet) | Inferred |

| Ethyl group (CH₃) | δ ~1.2-1.4 ppm (triplet) | ||

| Aromatic Protons | δ ~6.5-7.8 ppm | ddtjournal.com | |

| NH Proton | δ ~10.0-12.0 ppm | ddtjournal.comrsc.org | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~160-185 ppm | ddtjournal.com |

| Ethyl group (CH₂) | δ ~25-30 ppm | Inferred | |

| Ethyl group (CH₃) | δ ~14-16 ppm | rsc.org | |

| IR | Carbonyl Stretch (C=O) | ~1700-1750 cm⁻¹ | |

| N-H Stretch | ~3200-3300 cm⁻¹ | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 6 Ethyl 1h Indole 2,3 Dione

Electrophilic and Nucleophilic Reaction Pathways of the Isatin (B1672199) Dione (B5365651) Moiety

The isatin core of 6-ethyl-1H-indole-2,3-dione is characterized by two primary reactive centers: the C3-carbonyl group and the aromatic ring. The C3-carbonyl is highly electrophilic, making it susceptible to nucleophilic attack. grin.comnih.gov This reactivity is the basis for a vast number of synthetic transformations, including addition and condensation reactions that lead to a wide array of 3-substituted oxindoles. grin.combeilstein-journals.org The regioselectivity of nucleophilic additions to the C2 and C3 carbonyls is highly dependent on the substrate's substituents and the reaction conditions, such as solvent and temperature. wikipedia.org

Conversely, the isatin scaffold can also behave as a nucleophile. The nitrogen atom of the lactam can be deprotonated to form an anion, which can then react with various electrophiles like alkyl or acyl halides for N-substitution. wikipedia.orgresearchgate.net Furthermore, the benzene (B151609) portion of the indole (B1671886) ring can undergo electrophilic aromatic substitution, typically at the C5 and C7 positions, which are activated by the fused heterocyclic ring. wikipedia.orgresearchgate.netscielo.br

The dual reactivity of the isatin moiety is summarized in the table below.

| Reaction Type | Reactive Site | Description |

| Nucleophilic Addition | C3-Carbonyl | The highly electrophilic ketone at the C3 position readily undergoes addition reactions with a wide range of nucleophiles. nih.govbeilstein-journals.org |

| N-Substitution | N1-Amide | The amide proton is acidic and can be removed by a base, allowing for alkylation, arylation, or acylation at the nitrogen atom. wikipedia.org |

| Electrophilic Aromatic Substitution | C5 and C7 Positions | The benzene ring can be functionalized through reactions like nitration or halogenation, typically directed to the C5 and C7 positions. researchgate.netscielo.br |

Influence of the 6-Ethyl Substituent on Reactivity and Reaction Selectivity

The presence of an ethyl group at the C6 position of the 1H-indole-2,3-dione ring has a notable electronic influence on the molecule's reactivity. As an alkyl group, the 6-ethyl substituent acts as an electron-donating group (EDG) through an inductive effect. This increased electron density on the aromatic ring can influence the rates and outcomes of various reactions.

Studies on substituted isatins have shown that electron-donating groups can alter reaction pathways. For instance, in reactions with o-phenylenediamine, isatins bearing electron-donor substituents tend to favor the formation of 6H-indolo[2,3-b]quinoxalines. tandfonline.comtandfonline.com This is in contrast to isatins with electron-withdrawing groups, which promote rearrangement to form different quinoxaline (B1680401) derivatives. tandfonline.comtandfonline.com Therefore, this compound would be expected to favor the former pathway.

In multicomponent reactions, the electronic nature of the substituent on the isatin ring also plays a crucial role. While electron-withdrawing groups generally enhance the yield in certain cascade reactions for synthesizing quinoline-4-carboxamides, electron-donating groups like a methyl group (electronically similar to an ethyl group) have been observed to decrease the yield. acs.org The electron-donating nature of the 6-ethyl group would slightly decrease the electrophilicity of the C3-carbonyl compared to unsubstituted isatin, potentially slowing down reactions involving nucleophilic attack at this position. researchgate.net

| Substituent Effect | Impact on this compound |

| Electronic Nature | The ethyl group is electron-donating by induction. |

| Reactivity of C3-Carbonyl | Electrophilicity is slightly reduced compared to unsubstituted isatin. researchgate.net |

| Reaction Selectivity | Favors classical ring-closure reactions over rearrangements in specific cases, such as with o-phenylenediamine. tandfonline.comtandfonline.com |

| Multicomponent Reactions | May lead to lower yields in certain cascade reactions compared to isatins with electron-withdrawing groups. acs.org |

Formation of Novel Heterocyclic and Spiro Compounds Involving Ethyl-Substituted Isatins

The versatile reactivity of the isatin core makes it an exceptional starting material for the synthesis of complex heterocyclic structures, particularly spiro compounds. nih.govnih.gov Spirooxindoles, which feature a spiro center at the C3 position of the isatin, are of significant interest due to their prevalence in natural products and their pharmacological activities. beilstein-journals.orgarkat-usa.org

The synthesis of these compounds often involves multicomponent reactions (MCRs) or cycloaddition reactions where the C3-carbonyl of the isatin derivative acts as an electrophile. For example, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated in situ from isatins and amino acids are a powerful method for constructing spiro-pyrrolidine and spiro-pyrrolizidine frameworks. beilstein-journals.orgmdpi.com

While specific examples exclusively using this compound are not extensively documented in all reaction types, the general principles apply. For instance, the reaction of various substituted isatins with heterocyclic ketene (B1206846) aminals has been shown to produce highly substituted imidazopyrroloquinoline derivatives through a cascade reaction. nih.gov Similarly, isatins react with (3-hydroxyprop-1-yn-1-yl)phosphonates in a base-catalyzed reaction to yield spiro-1,3-dioxolane oxindoles. mdpi.com The presence of the 6-ethyl group would be expected to modulate the reaction kinetics but not fundamentally alter the accessibility of these synthetic pathways.

| Reaction Type | Reactants (General) | Product Class |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spiro-pyrrolidines, Dispiropyrrolidines beilstein-journals.orgmdpi.com |

| Cascade Reaction | Isatin, Heterocyclic Ketene Aminal | Imidazopyrroloquinolines nih.gov |

| Base-Catalyzed Spirocyclization | Isatin, (3-Hydroxyprop-1-yn-1-yl)phosphonate | Spiro-1,3-dioxolane oxindoles mdpi.com |

| Three-Component Reaction | Isatin, Amino Acid, But-2-ynedioate | Spirooxindoles nih.gov |

Reductive and Oxidative Transformations of the Indole-2,3-dione Ring System

The indole-2,3-dione scaffold of this compound can undergo various reductive and oxidative transformations, yielding a range of important heterocyclic products. scielo.brnih.gov

Reductive Transformations: The reduction of the isatin ring can be controlled to selectively target one or both carbonyl groups.

Partial Reduction: The C3-carbonyl can be selectively reduced to a hydroxyl group to form 3-hydroxy-2-oxindoles (dioxindoles). Further reduction can remove the hydroxyl group to yield oxindoles. scielo.br A chemoselective reduction of isatins to indolin-3-ones has been achieved using a B(C₆F₅)₃ catalyst with hydrosilanes. acs.org

Full Reduction: More vigorous reduction conditions can reduce both carbonyl groups, leading to the formation of indoles. scielo.br The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303), can convert isatins to oxindoles in high yields. scielo.br Catalytic hydrogenation over palladium on charcoal is another effective method for converting isatins to oxindoles. cdnsciencepub.com

Oxidative Transformations: Oxidation of the isatin ring typically involves cleavage of the N1-C2 bond.

Oxidative Cleavage: A common oxidative reaction is the conversion of isatin to isatoic anhydride. This can be achieved using oxidizing agents like chromic acid or, under milder conditions, hydrogen peroxide with an organoselenium catalyst. nih.gov This transformation opens the heterocyclic ring, providing a gateway to other classes of compounds like quinazolinones. scielo.br

| Transformation | Reagent/Condition (Examples) | Product |

| Oxidation | H₂O₂/Organoselenium Catalyst, Chromic Acid | Isatoic Anhydride nih.gov |

| Chemoselective Reduction | B(C₆F₅)₃ / Hydrosilane | Indolin-3-one, Indoline acs.org |

| Partial Reduction | Sodium Amalgam | Dioxindole cdnsciencepub.com |

| Reduction to Oxindole | Hydrazine Hydrate, Catalytic Hydrogenation | Oxindole scielo.brcdnsciencepub.com |

Multicomponent Reactions and Cascade Processes for Complex Ethyl-Indole-2,3-dione Constructs

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single step. arkat-usa.org Isatin and its derivatives, including this compound, are excellent substrates for these types of reactions due to their multiple reactive sites. arkat-usa.orgnih.gov

These reactions often begin with a nucleophilic attack on the C3-carbonyl of the isatin derivative, followed by a series of intramolecular cyclizations and rearrangements. For example, a cascade reaction of isatins with nitro-substituted enamines, catalyzed by sulfamic acid, leads to functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones through a process involving the formation of three new bonds and the cleavage of two C-N bonds in one pot. rsc.orgrsc.org

Another example is the synthesis of spirotetrahydrocarbazoles through a copper-catalyzed three- or four-component reaction of an indole, an aldehyde, and a dienophile, where an in-situ generated indolo-2,3-quinodimethane undergoes a Diels-Alder reaction. nih.govbeilstein-journals.org The modularity of these reactions allows for the rapid generation of diverse libraries of complex molecules. nih.gov The 6-ethyl substituent would be carried through these transformations, influencing the properties of the final complex products.

Pharmacological and Biological Investigations of 6 Ethyl 1h Indole 2,3 Dione Analogs

Anticancer Activities

Analogs of 6-ethyl-1H-indole-2,3-dione, more broadly known as isatin (B1672199) derivatives, have emerged as a significant scaffold in the design of novel anticancer agents. Their therapeutic potential stems from the ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis. The versatility of the isatin core allows for chemical modifications that produce compounds capable of inhibiting key enzymatic and structural proteins involved in oncogenesis.

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their hyperactivity is a hallmark of many cancers. Isatin-based compounds have been developed as potent inhibitors of these enzymes. By binding to the ATP-binding pocket of CDKs, these analogs can halt the cell cycle progression, leading to cancer cell death. For instance, hydrazino-isatin-based benzenesulfonamides have shown antiproliferative activity against various cancer cell lines by inhibiting CDK2. nih.gov Similarly, a series of oxindole–indole (B1671886) conjugates demonstrated excellent activity against breast cancer cells, with specific compounds inhibiting CDK4. nih.gov The isatin scaffold is recognized as a valuable core for designing new CDK2 inhibitors, a key target in cancer therapy. nih.govresearchgate.netnih.gov

Interactive Data Table: Inhibition of CDKs by Isatin Analogs

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). Isatin analogs have been successfully developed as inhibitors of VEGFRs, particularly VEGFR-2, a key mediator of pro-angiogenic signals. nih.gov Sunitinib, a marketed anticancer drug, features an isatin-like oxindole core and functions as a multi-targeted receptor tyrosine kinase inhibitor, including VEGFRs. nih.gov Numerous studies have reported novel isatin-based sulfonamides and other derivatives with potent VEGFR-2 inhibitory activity, demonstrating their potential as anti-angiogenic agents. nih.govresearchgate.net For example, certain isatin-based derivatives have shown strong inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range. nih.gov

Interactive Data Table: Inhibition of VEGFR-2 by Isatin Analogs

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity in cancer leads to the silencing of tumor suppressor genes. HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.gov Researchers have designed and synthesized novel isatin-based hydroxamic acids that act as potent HDAC inhibitors. nih.govfrontiersin.org These compounds have shown strong cytotoxicity against various cancer cell lines, with some exhibiting IC50 values significantly lower than the approved HDAC inhibitor SAHA (Vorinostat). nih.gov For example, one isatin-based compound, 9n, showed potent inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.032, 0.256, and 0.311 µM, respectively. nih.gov

Interactive Data Table: Inhibition of HDACs by Isatin Analogs

The microtubule network is a key component of the cytoskeleton, essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs. Several classes of indole derivatives, including those based on the isatin scaffold, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules, which leads to mitotic arrest and apoptosis in cancer cells. nih.govtdl.org For instance, bis-isatin hybrids have shown anticancer potential by inhibiting tubulin. mdpi.com A series of molecular hybrids of isatin and mono carbonyl curcumin tethered by a triazole ring was found to significantly inhibit tubulin polymerization, with one compound showing an IC50 of 1.2 µM against HCT-116 cells. researchgate.net

Interactive Data Table: Inhibition of Tubulin Polymerization by Isatin Analogs

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that regulates microtubule dynamics and is implicated in the development of cancer and neurodegenerative disorders. merckmillipore.comfrontiersin.org Overexpression of MARK4 is associated with increased cell proliferation and migration in certain cancers. frontiersin.org Isatin-triazole hydrazones have been identified as potent inhibitors of MARK4. nih.govfrontiersin.org These compounds represent a promising therapeutic strategy for cancers where MARK4 is overexpressed, such as breast and hepatocellular cancer. frontiersin.org

The complexity of cancer, driven by multiple redundant signaling pathways, has spurred the development of multi-target drugs. nih.gov The isatin scaffold is particularly well-suited for this approach, allowing for the design of single molecules that can inhibit several key cancer targets simultaneously. rsc.org For example, researchers have developed isatin analogs that act as dual inhibitors of VEGFR-2 and c-Met, another important receptor tyrosine kinase in angiogenesis. researchgate.net Other studies have reported isatin derivatives that dually inhibit tubulin polymerization and the Akt signaling pathway, a critical cell survival pathway. nih.gov This multi-targeting strategy can lead to synergistic anticancer effects, potentially overcoming drug resistance mechanisms that limit the efficacy of single-target agents. nih.govnih.gov

Efficacy Profiles Against Diverse Human Cancer Cell Lines (e.g., MCF-7, A-549, Hep-G2, UO-31, HL-60)

Analogs of this compound, as part of the broader isatin derivatives class, have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines. The isatin scaffold is recognized as a privileged structure in the development of anticancer agents. nih.gov

Thiosemicarbazone derivatives of isatin, for instance, have shown potent cytotoxic effects. Certain compounds in this class exhibited more effective cytotoxic activity against the MCF-7 breast cancer cell line than the standard drug Imatinib. nih.gov Similarly, other thiosemicarbazone-based compounds have demonstrated selective anticancer activity against a panel of cancer cell lines, including HL-60 (leukemia), MCF-7 (breast), and HepG-2 (liver). nih.gov

Isatin-Schiff bases also show promise as antitumor agents, with some analogs displaying more potent activity against the A549 lung cancer cell line than the parent isatin molecule. frontiersin.org Further studies on indole derivatives have confirmed their anti-proliferative effects against HepG2 (liver) and A549 (lung) cancer cell lines. frontiersin.org The anticancer potential of these compounds is often linked to their ability to induce apoptosis and interfere with key cellular processes like microtubule polymerization. researchgate.net While extensive research has been conducted on various cell lines, specific efficacy data for this compound analogs against the UO-31 (renal carcinoma) cell line is not prominently available in the reviewed literature.

| Compound Class | Cancer Cell Line | Observed Efficacy | Reference |

|---|---|---|---|

| Isatin Thiosemicarbazones | MCF-7 (Breast) | Showed more potent cytotoxic activity than Imatinib. | nih.gov |

| Thiosemicarbazone-based compounds | HL-60 (Leukemia) | High antiproliferative activity with IC50 values between 0.01 and 0.06 µM. | nih.gov |

| Thiosemicarbazone-based compounds | HepG-2 (Liver) | Evaluated for anticancer activity. | nih.gov |

| Isatin Schiff Bases | A-549 (Lung) | Showed more potent anti-tumor activity than isatin. | frontiersin.org |

| Indole-6-carboxylate esters | HepG2 (Liver), A549 (Lung) | Demonstrated potent anti-proliferative activity. | frontiersin.org |

Antimicrobial Activities

The isatin scaffold is a cornerstone in the development of novel antimicrobial agents, with its derivatives showing a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov

Isatin derivatives have been successfully synthesized and shown to exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and cell division. nih.gov

Studies on various isatin derivatives have demonstrated significant antimicrobial activity. nih.gov For example, certain Schiff base derivatives of isatin showed higher potency against Staphylococcus aureus (Gram-positive) at specific concentrations and against Escherichia coli (Gram-negative) at others when compared to the standard drug Amoxicillin. nih.gov The antibacterial efficacy of these compounds is often enhanced by specific substitutions on the isatin ring, highlighting the potential for developing potent agents through structural modification. nih.gov

| Compound Class | Bacterial Strain | Observed Efficacy | Reference |

|---|---|---|---|

| Isatin Schiff Base Derivatives | Staphylococcus aureus (Gram-positive) | Higher activity than Amoxicillin at 16 µg/mL. | nih.gov |

| Isatin Schiff Base Derivatives | Escherichia coli (Gram-negative) | Higher activity than Amoxicillin at 1 µg/mL. | nih.gov |

| General Isatin Derivatives | Gram-positive & Gram-negative bacteria | Broad-spectrum antibacterial activity. | nih.govfrontiersin.orgnih.gov |

In addition to their antibacterial properties, isatin derivatives have demonstrated significant potential as antifungal agents. nih.gov Their mechanism of action is often attributed to the disruption of fungal cell wall or membrane synthesis. nih.gov

Specifically, new Schiff and Mannich bases of 5-ethylisatin have been synthesized and evaluated for their antifungal potential against human pathogenic fungi. nih.gov Other studies have shown that isatin-decorated thiazole (B1198619) derivatives possess antifungal activity against Candida albicans. nih.gov Furthermore, novel indole-based compounds have shown fungicidal effects against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.125 μg/mL. mdpi.com These findings underscore the promise of isatin analogs in combating fungal infections, including those caused by opportunistic pathogens.

The isatin core is historically significant in antiviral research; Methisazone, an N-methylisatin derivative, was one of the first synthetic antiviral drugs used clinically. nih.gov Research into the antiviral properties of isatin analogs continues. One study reported that the compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, which contains an indole moiety, exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov The proposed mechanism involves the compound binding to viral DNA through intercalation, which disrupts processes essential for viral uncoating. nih.gov A broader review of isatin derivatives confirms their investigation against a panel of DNA and RNA viruses, including HSV-1. nih.gov However, specific data on the efficacy of this compound analogs against Bovine Viral Diarrhea Virus (BVDV) is limited in the available literature, which more frequently reports on other chemical classes for anti-BVDV activity. nih.govfrontiersin.org

The emergence of drug-resistant pathogens is a critical global health issue. Isatin derivatives have shown potential in addressing this challenge. frontiersin.org Notably, novel isatin-decorated thiazole derivatives have been synthesized and evaluated for their antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), a notorious drug-resistant bacterial strain. nih.gov These compounds demonstrated strong antimicrobial activity, suggesting their potential as leads for developing new drugs to combat resistant infections. nih.gov The activity of these derivatives is sometimes linked to the inhibition of essential bacterial enzymes such as tyrosyl-tRNA synthetases. nih.gov

Enzyme Inhibition Studies (Beyond Direct Antimicrobial/Anticancer Targets)

The biological activities of this compound analogs extend to the inhibition of various enzymes that are not direct targets for cancer or microbial therapies but are significant in other physiological and pathological processes.

Isatin derivatives have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes responsible for the metabolism of numerous xenobiotics and clinically used drugs. nih.govfrontiersin.org The inhibitory potency of these compounds was found to be related to their hydrophobicity. nih.govfrontiersin.org

Furthermore, derivatives of the related isoindoline-1,3-dione structure have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net These compounds have shown inhibitory activity with IC50 values in the micromolar range. researchgate.net Other research has explored indeno[1,2-b]indole derivatives as inhibitors of human protein kinase CK2, a validated therapeutic target in oncology. Additionally, certain N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been evaluated for their affinity for cyclooxygenase (COX) enzymes, demonstrating potential as anti-inflammatory agents.

Other Therapeutic Potentials

Beyond specific enzyme inhibition, analogs of this compound have shown promise in a range of other therapeutic areas, leveraging their ability to modulate complex biological systems.

The isatin scaffold is recognized for its diverse pharmacological activities within the central nervous system. nih.gov Neuroinflammation, mediated by activated microglia, is a key factor in the pathology of several neurodegenerative diseases. nih.gov A study on isatin derivatives demonstrated their anti-neuroinflammatory potential in activated microglia cells, suggesting that modulating the microglial response could be a viable therapeutic strategy for counteracting brain degeneration. nih.gov

Furthermore, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cholinergic hypothesis of Alzheimer's disease. nih.gov These compounds have shown promising inhibitory activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range against AChE, providing a foundation for the design of new potential treatments for neurodegenerative disorders. nih.gov

The anti-inflammatory and analgesic properties of isatin derivatives are well-documented. chula.ac.th The acute inflammatory response involves processes like increased vascular permeability and leukocyte infiltration, leading to edema. nih.gov

In one study, the anti-inflammatory activity of an isatin-thiosemicarbazone derivative was evaluated using carrageenan-induced paw edema and zymosan-induced air pouch models in mice. nih.govresearchgate.net The compound significantly reduced edema, leukocyte migration, and total protein concentration. nih.govresearchgate.net In the formalin test, which assesses nociceptive response, the compound was effective primarily in the second (inflammatory) phase, significantly reducing pain behavior. nih.govresearchgate.net

Another study synthesized a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives and tested them for in vivo analgesic and anti-inflammatory activity. nih.gov These compounds demonstrated notable activity in the p-benzoquinone-induced writhing test (analgesia) and the carrageenan-induced paw edema model (anti-inflammation), with a lower incidence of ulcerogenic effects compared to standard NSAIDs. nih.gov

Hyperglycemia is a hallmark of uncontrolled diabetes, and a key therapeutic strategy involves inhibiting enzymes like α-glucosidase and α-amylase, which are responsible for carbohydrate digestion. nih.gov A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov

Several of the synthesized compounds showed potent inhibition, with IC₅₀ values superior to the standard drug acarbose. nih.gov For example, one analog displayed an IC₅₀ value of 0.90 ± 0.10 μM against α-glucosidase and 1.10 ± 0.10 μM against α-amylase. nih.gov Molecular modeling studies were also performed to understand the binding interactions with these enzymes, confirming that these derivatives could be promising candidates for managing diabetes mellitus. nih.gov

Table 4: Inhibitory Potential of Indoline-2,3-dione Analogs against Diabetic Enzymes

| Compound | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) | Reference |

|---|---|---|---|

| Analog 11 | 0.90 ± 0.10 | 1.10 ± 0.10 | nih.gov |

| Analog 1 | 1.10 ± 0.10 | 1.30 ± 0.10 | nih.gov |

| Analog 6 | 1.20 ± 0.10 | 1.60 ± 0.10 | nih.gov |

Table of Compound Names

| Name |

| This compound |

| Isatin |

| Etoposide |

| Acarbose |

| Indomethacin |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Carbonic Anhydrase |

| Topoisomerase II |

| Cyclooxygenase |

| 5-Lipoxygenase |

| α-glucosidase |

| α-amylase |

| Indoleamine-2,3-dioxygenase 1 |

Anticonvulsant Properties

Isatin and its derivatives have been identified as a promising scaffold in the search for new anticonvulsant agents. nih.govsciepub.com Research has demonstrated that various analogs exhibit significant anticonvulsant activity in established experimental models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. sciepub.comsciepub.com The mechanism of action for many of these derivatives is thought to involve the modulation of inhibitory neurotransmission, with some compounds showing a significant increase in brain GABA levels. sciepub.com

Below is a table summarizing the anticonvulsant activity of some representative isatin derivatives, highlighting the importance of substitutions on the isatin core.

| Compound ID | Isatin Substitution | Test Model | Activity |

| Ib, Ie, Ih, Ii | Various substitutions (unspecified) | MES & PTZ | Significant reduction in seizures sciepub.com |

| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | N-methyl, 5-bromo | MES & ScMet | Better than phenytoin, carbamazepine srce.hr |

| Schiff bases (general) | N-acetyl, 5-bromo/nitro | 6 Hz shock | Active at 100 mg/kg srce.hr |

Antitubercular Activity

The isatin scaffold is a well-established template for the development of novel antitubercular agents. nih.gov Numerous substituted indolinones have demonstrated activity against Mycobacterium tuberculosis H37Rv, with MIC values often in the range of 10-20 microg/mL. nih.gov The mechanism of action for these compounds can vary, but many are investigated for their potential to inhibit essential mycobacterial enzymes.

Research into indole-2-carboxamides, which share the core indole structure, has shown that substitutions at the C4 and C6 positions of the indole ring can be optimal for anti-TB activity. nih.gov This suggests that a 6-ethyl substituent on an isatin ring could be a favorable modification. The lipophilicity of the molecule is another factor that appears to influence antitubercular potency. nih.gov Hydrazone and 3-nitrovinyl analogs derived from indole-3-carboxaldehydes have also been synthesized and screened, with some compounds showing IC50 values as low as 1.6 microg/mL against M. tuberculosis H37R(V). nih.gov

| Compound Class | Specific Analog Example | Target Strain | Activity Metric | Finding |

| Indole-2-carboxamides | N-(1-adamantyl)-indole-2-carboxamide | M. tb H37Rv | MIC | 0.68 µM nih.gov |

| Hydrazone Analogs | Analog 8b | M. tuberculosis H37R(V) | IC50 | 1.6 µg/mL nih.gov |

| Indolizine Carboxylates | Compound 5g | M. tuberculosis H37Rv | MIC99 | 2.55 µg/mL researchgate.net |

| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | Analogs 2a, 2b, 2c, etc. | M. tuberculosis H37Rv | Qualitative | Active at 25, 50, and 100 µg/ml japsonline.com |

Antioxidant and Anti-glycation Activities

The isatin nucleus has been investigated for its antioxidant properties. Isatin isolated from the flowers of Couroupita guianensis demonstrated free radical scavenging activity, as measured by the inhibition of lipid peroxidation, with an EC50 value of 72.80 μg/ml. researchgate.net The antioxidant activity of indole derivatives is often attributed to the ability of the indole nitrogen to donate an electron.

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and other diseases. Compounds that can inhibit the formation of AGEs are of significant therapeutic interest. While specific studies on the anti-glycation activity of 6-ethylisatin are not available, research on other isatin derivatives has shown promise. A series of N-aroylated isatins were synthesized and evaluated for their antiglycation activity, identifying them as potential agents in this area. researchgate.net Polyphenols, in general, are known to inhibit AGE formation through their antioxidant properties and ability to trap reactive carbonyl species like methylglyoxal (MGO). nih.govresearchgate.net Palmatine, for example, has been shown to possess both antioxidant and antiglycation properties. researchgate.net Given that oxidative stress is a key factor in the formation of AGEs, the antioxidant potential of the isatin core suggests that its derivatives could also possess anti-glycation activity. mdpi.commdpi.com

| Compound/Extract | Activity Type | Assay | Result |

| Isatin | Antioxidant | Lipid Peroxidation | EC50: 72.80 µg/ml researchgate.net |

| N-aroylated isatins | Anti-glycation | Not specified | Identified as potential antiglycation agents researchgate.net |

| Palmatine | Antioxidant & Anti-glycation | BSA-GLU, BSA-MGO | Blocked the formation of AGEs researchgate.net |

| Ranitidine | Anti-glycation | BSA glycation models | Significantly inhibited BSA glycation mdpi.com |

Antimalarial Effects

The indole scaffold is present in several compounds with known antimalarial activity. While direct evaluation of this compound analogs against Plasmodium falciparum is not documented in the provided literature, related structures have shown promise. For instance, novel synthetic aculeatin derivatives, which are polyspirocyclic structures, have demonstrated potent activity against the P. falciparum 3D7 strain. nih.gov Furthermore, the synthesis of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives has been explored for their ability to inhibit β-hematin formation, a crucial process for the malaria parasite's survival. mdpi.com Although these compounds did not show significant in vivo activity, they were effective inhibitors of heme crystallization in vitro. mdpi.com The development of new antimalarial agents is critical due to widespread drug resistance, and the isatin/indole core remains an attractive starting point for medicinal chemists.

Cardiovascular and Respiratory System Modulation

The parent compound, isatin, has been reported to exhibit effects on the cardiovascular and respiratory systems. nih.gov Specifically, it has been shown to have a cardioinhibitory effect on frog hearts, as well as hypotensive and respiratory depression effects. nih.gov While this suggests that the isatin nucleus can interact with biological targets in these systems, detailed pharmacological studies on this compound or its close analogs are not available in the current literature. The specific impact of a 6-ethyl substituent on these activities remains to be investigated.

Mechanistic Investigations and Computational Modeling of Ethyl Indole 2,3 Diones

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6-ethyl-1H-indole-2,3-dione, and a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For indole-2,3-dione derivatives, docking studies have been performed against a variety of protein targets. For instance, various substituted indole (B1671886) derivatives have been docked against targets like indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in cancer immunotherapy espublisher.com. The docking of these compounds helps to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. An MD simulation of a ligand-protein complex can reveal the stability of the binding and the conformational changes that may occur upon binding nih.gov. For indole alkaloids, MD simulations have been used to verify the stability of the ligand-protein complex in a simulated physiological environment researchgate.net. These simulations can calculate important parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex nih.gov.

While specific docking and dynamics simulation data for this compound are not widely published, based on studies of similar indole-2,3-dione derivatives, a hypothetical interaction profile can be projected. The ethyl group at the 6th position is likely to influence the binding specificity and affinity through steric and hydrophobic interactions within the binding pocket of a target protein.

Table 1: Representative Molecular Docking and Dynamics Simulation Parameters for Indole Derivatives

| Parameter | Description | Typical Values for Indole Derivatives |

| Binding Affinity (kcal/mol) | The energy released when a ligand binds to a receptor. A more negative value indicates a stronger binding. | -7 to -10 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | 2-5 interactions with key residues |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Interactions with residues like Leucine, Valine, Phenylalanine |

| RMSD (Å) | Root Mean Square Deviation of atomic positions, indicating the stability of the complex over time. | 1-3 Å |

| RMSF (Å) | Root Mean Square Fluctuation of individual residues, indicating flexibility. | Varies depending on the protein region |

Elucidation of Biological Pathways and Cellular Signaling Modulation

Indole and its derivatives are known to engage with a multitude of biological pathways, exhibiting a wide range of pharmacological activities researchgate.net. The isatin (B1672199) scaffold, the core of this compound, has been associated with activities such as anticancer, antimicrobial, and anti-inflammatory effects researchgate.net.

Computational approaches can help to predict the biological pathways that a small molecule like this compound might modulate. By comparing the structure of the compound to known active molecules in biological databases, potential targets and pathways can be identified. For example, the structural similarity of indole derivatives to endogenous molecules like tryptophan suggests potential interactions with pathways involving tryptophan metabolism espublisher.com.

While specific experimental data on the pathways modulated by this compound is limited, the known activities of the broader isatin class suggest potential involvement in pathways related to cell cycle regulation, apoptosis, and inflammatory responses. Further research, combining computational predictions with experimental validation, is necessary to fully elucidate the specific biological roles of this compound.

Theoretical Calculations on Electronic Structure and Reactivity Profiles

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These calculations can provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons within the molecule researchgate.net.

For indole derivatives, DFT studies have been used to investigate their optimized geometry, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) researchgate.net. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability researchgate.net.

The reactivity of the indole-2,3-dione ring has been studied, revealing its susceptibility to nucleophilic attack at the C-2 amide group and the C-3 carbonyl group. The ethyl group at the 6-position in this compound would be expected to influence the electronic properties of the indole ring through its electron-donating inductive effect. This, in turn, could modulate the reactivity of the dione (B5365651) system.

Table 2: Predicted Electronic Properties of this compound based on DFT Calculations of Similar Compounds

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relatively high, indicating electron-donating character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relatively low, indicating electron-accepting character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate gap, suggesting good reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Moderate to high, due to the carbonyl groups. |

| Mulliken Charges | Distribution of charge on individual atoms. | Negative charges on oxygen and nitrogen atoms. |

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME)

Predictive ADME models are computational tools used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. These models help to identify candidates with favorable drug-like properties and to avoid costly late-stage failures nih.govnih.gov. In silico ADME profiling is performed for various classes of compounds, including indole derivatives, to predict parameters such as intestinal absorption, blood-brain barrier penetration, and metabolism by cytochrome P450 enzymes japsonline.comresearchgate.net.

For this compound, a predictive ADME profile can be generated using various software tools. These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Based on the general characteristics of isatin derivatives, it can be predicted that this compound would have good oral absorption. The ethyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, it is also important to consider potential metabolic liabilities and interactions with drug transporters.

Table 3: Predicted ADME Profile for this compound

| ADME Parameter | Predicted Property | Implication |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to Low | May have limited central nervous system effects. |

| CYP2D6 Inhibition | Likely non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action but lower free drug concentration. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve solubility. |

Structure Activity Relationship Sar Analyses of Ethyl Substituted Indole 2,3 Diones

Impact of Ethyl Group Position (N1, C5, C6, C7) on Biological Potency and Selectivity

The location of the ethyl group on the isatin (B1672199) ring—whether on the nitrogen atom (N1) or the benzene (B151609) ring (C5, C6, C7)—is a critical determinant of the resulting compound's pharmacological profile.

N-alkylation of the isatin core is a common strategy to enhance biological activity. Studies have shown that N-alkylated isatins can exhibit significant antibacterial and anticancer properties. nih.govjocpr.com For instance, the introduction of an aromatic ring linked by a one or three-carbon atom chain at the N1 position has been found to enhance cytotoxic activity. acs.org While direct comparative studies of an ethyl group at all four positions are limited, the existing body of research on N-alkyl isatins suggests that even a small alkyl group like ethyl can influence the molecule's lipophilicity and steric interactions with its biological target.

Substitutions on the aromatic ring of the isatin nucleus also play a crucial role in modulating biological effects. The introduction of electron-withdrawing groups at positions C5, C6, and C7 has been associated with increased biological activity. calstate.edu Halogenation at the C5 and C7 positions, for example, has been shown to improve inhibitory potency. calstate.edu While specific data on a C6-ethyl group is sparse, the electronic and steric properties of an ethyl group at any of these positions would invariably alter the molecule's interaction with target proteins. For instance, in the context of carbonic anhydrase inhibition, the nature and position of substituents on the isatin ring can modulate both the activity and the selectivity towards different isoforms. nih.gov

The following table summarizes the general impact of substitutions at different positions on the isatin core, which can be extrapolated to understand the potential effects of an ethyl group.

| Position of Substitution | General Impact on Biological Activity | References |

| N1 | N-alkylation can enhance antibacterial and anticancer activity. The nature of the alkyl group (e.g., presence of an aromatic ring) is crucial. | nih.govacs.org |

| C5 | Substitution with electron-withdrawing groups often increases biological activity and can be favorable for controlling electronic effects and lipophilicity. | calstate.edunih.gov |

| C6 | Substitution at this position can influence activity, though it is sometimes considered less favorable than C5 substitution for certain targets. | nih.gov |

| C7 | Halogenation at this position has been shown to improve inhibitory potency. | calstate.edu |

Role of Adjacent Substituents on the Indole-2,3-dione Core in Modulating Activity

The biological activity of an ethyl-substituted indole-2,3-dione can be further fine-tuned by the introduction of other substituents on the isatin core. These adjacent functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

SAR studies have consistently shown that electron-withdrawing groups on the aromatic portion of the isatin ring tend to enhance cytotoxic and anticancer activities. core.ac.uk For example, the presence of halogens at positions 5 and 7 can significantly increase the potency of isatin derivatives. core.ac.uk Therefore, in a 6-ethyl-substituted isatin, the addition of a halogen or another electron-withdrawing group at the C5 or C7 position would be expected to modulate its biological activity.

Significance of Linker Length and Chemical Nature in Hybrid Compounds

Studies on dihydroartemisinin-isatin hybrids have demonstrated that alkyl linkers of varying lengths can influence the antiproliferative activity of the molecules. nih.gov This suggests that the linker's length plays a critical role in positioning the two pharmacophores optimally for interaction with their biological target(s). For instance, a three-carbon linker was specifically investigated in one study, indicating a focused effort to understand the distance-activity relationship. nih.gov Similarly, in a series of bisnaphthalimide-isatin hybrids, a propyl (three-carbon) linker was utilized, further emphasizing the relevance of this linker length in achieving desired biological effects. dntb.gov.ua

The chemical composition of the linker is also a key determinant of activity. Different linker types, such as alkyl chains, thiazole (B1198619) rings, or hydrazide moieties, will confer distinct properties of rigidity, flexibility, and hydrogen-bonding capacity to the hybrid molecule. nih.govrsc.org These characteristics influence the compound's conformational freedom and its ability to adopt the correct orientation for binding to a target protein. For example, alkyl linkers are generally more flexible than cyclic linkers like thiazole, which could allow the hybrid molecule to more easily adapt to the binding site of different targets. nih.gov

The following table illustrates the importance of linker characteristics in isatin-based hybrid compounds.

| Linker Characteristic | Impact on Biological Activity | Example Hybrid Type | References |

| Length | Influences the optimal positioning of pharmacophores for target interaction. | Dihydroartemisinin-isatin, Bisnaphthalimide-isatin | nih.govdntb.gov.ua |

| Flexibility | Affects the conformational freedom and ability to adapt to binding sites. | Dihydroartemisinin-isatin (alkyl linkers) | nih.gov |

| Chemical Nature | Determines properties like rigidity, hydrogen-bonding capacity, and planarity. | Isatin-thiazole-coumarin, Isatin-hydrazide | nih.govrsc.org |

Stereochemical Influences and Diastereoselectivity in Ethyl-Substituted Isatin Derivatives

The introduction of chiral centers in ethyl-substituted isatin derivatives, either at the ethyl group itself or through modifications at other positions, can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for molecular recognition by biological targets, and thus, stereochemistry plays a significant role in the potency and selectivity of these compounds.

Diastereoselective synthesis is a key strategy for obtaining specific stereoisomers of complex molecules derived from isatin. researchgate.net For instance, the diastereoselective dimerization of Morita-Baylis-Hillman adducts of acrylonitrile (B1666552) to 5-chloro-indole-2,3-dione has been reported to produce a cyclic compound with four chiral centers. researchgate.net This highlights the feasibility of creating stereochemically complex structures from isatin precursors.

While specific studies on the diastereoselectivity of reactions involving 6-ethyl-1H-indole-2,3-dione are not widely available, the principles of stereoselective synthesis are applicable. The presence of an ethyl group at C6 could influence the facial selectivity of reactions at the C3 carbonyl group, potentially leading to the preferential formation of one diastereomer over another. The biological evaluation of individual stereoisomers is crucial, as often only one enantiomer or diastereomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to toxicity. The synthesis of polycyclic spiroindolines from tryptamine-derived isocyanides and ynones has been achieved with excellent diastereoselectivity, further underscoring the importance and accessibility of stereochemically pure indole (B1671886) derivatives. rsc.org

Design Principles for Optimizing Pharmacological Profiles

The optimization of the pharmacological profile of ethyl-substituted indole-2,3-diones relies on a set of established design principles derived from extensive SAR studies on the isatin scaffold. These principles guide the modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

A key principle is the strategic substitution on the aromatic ring. As previously mentioned, the introduction of lipophilic and electron-withdrawing groups at positions C5 and C7 of the isatin ring is often associated with enhanced cytotoxic activity. core.ac.uk Therefore, for a 6-ethyl-substituted isatin, further modification at the C5 or C7 position with groups such as halogens could be a viable strategy to improve its anticancer potential.

Finally, derivatization of the C3 carbonyl group is a widely used strategy to generate a diverse range of biologically active compounds. The C3 position is highly reactive and can be readily converted into imines, hydrazones, and other functional groups, leading to compounds with a broad spectrum of pharmacological activities. frontiersin.org The combination of a C6-ethyl substituent with various C3 modifications could lead to the discovery of novel compounds with optimized therapeutic profiles.

Future Research Directions and Translational Perspectives for 6 Ethyl 1h Indole 2,3 Dione

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for isatin (B1672199) synthesis, such as the Sandmeyer and Stolle procedures, are well-established, future efforts should focus on the development of more sustainable and efficient synthetic routes for 6-ethyl-1H-indole-2,3-dione. nih.gov Green chemistry principles offer a valuable framework for this endeavor. sinocurechem.comresearchgate.net The exploration of catalytic methods using environmentally benign reagents and minimizing waste generation is a key area of interest. sinocurechem.com

Future research could investigate microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. nih.gov Furthermore, the use of water as a solvent and catalyst-free or base-free conditions for key reaction steps, such as in the synthesis of spiro derivatives of isatin, presents an attractive avenue for environmentally friendly production. nih.gov The development of one-pot, multi-component reactions starting from readily available precursors of 6-ethylaniline would also be a significant advancement, offering operational simplicity and high atom economy. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Isatin Derivatives

| Methodology | Traditional Approaches (e.g., Sandmeyer) | Future Sustainable Approaches |

| Solvents | Often harsh organic solvents | Water, ionic liquids, solvent-free conditions |

| Catalysts | Strong acids, stoichiometric reagents | Biocatalysts, metal-free catalysts, reusable catalysts |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound |

| Waste Generation | Significant by-product formation | High atom economy, minimal waste |

| Efficiency | Often multi-step, lower yields | One-pot reactions, higher yields, shorter reaction times |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The isatin scaffold is known to interact with a wide array of biological targets, exhibiting anticancer, antiviral, antimicrobial, and neuroprotective properties. nih.govresearchgate.net For this compound, a systematic and broad-based screening approach could unveil novel biological targets and therapeutic applications.

Beyond the well-trodden path of kinase inhibition, future studies could explore its potential as a modulator of other enzyme families, such as caspases, which are crucial in apoptosis, or tubulin, a key target in cancer chemotherapy. The diverse biological activities reported for isatin derivatives suggest that this compound and its derivatives could have potential applications in a range of diseases. researchgate.netnih.gov High-throughput screening of this compound against large panels of protein targets could reveal unexpected interactions, opening up new avenues for therapeutic intervention. There is a vast landscape of under-explored therapeutic targets within the human genome that could be investigated. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of this compound, the integration of "omics" technologies is crucial. Proteomics, metabolomics, and genomics can provide a comprehensive picture of the cellular pathways modulated by this compound.

For instance, a recent study utilized a metabolomics-driven approach combined with proteomics to discover a novel prenylated isatin antibiotic from a Streptomyces species. acs.orgelsevierpure.com A similar strategy could be employed for this compound. By treating cells with the compound and analyzing the subsequent changes in protein expression (proteomics) and metabolite profiles (metabolomics), researchers can identify key molecular targets and affected pathways. This unbiased approach can reveal novel mechanisms of action that might be missed by traditional target-based screening.

Rational Drug Design Strategies for Enhanced Potency, Selectivity, and Reduced Toxicity

Rational drug design, a cornerstone of modern medicinal chemistry, offers a powerful approach to optimize the therapeutic potential of this compound. azolifesciences.com This involves the design and synthesis of analogs with improved potency, selectivity, and reduced off-target effects.

Structure-based drug design can be employed if the three-dimensional structure of a biological target is known. Molecular docking studies can predict the binding mode of this compound and its derivatives within the active site of a target protein, guiding the design of modifications to enhance binding affinity. scielo.br Ligand-based drug design, including the development of quantitative structure-activity relationship (QSAR) models, can be utilized when the target structure is unknown. mdpi.comresearchgate.net These computational models can identify the key structural features of this compound that are critical for its biological activity, facilitating the design of more potent analogs. mu-varna.bg

Synergistic Approaches Combining Computational and Experimental Research

The future of drug discovery for compounds like this compound lies in the synergistic integration of computational and experimental research. nih.gov Computational methods can be used to prioritize synthetic targets and predict biological activities, thereby reducing the time and cost associated with laboratory-based screening.

For example, virtual screening of large compound libraries based on the this compound scaffold can identify promising candidates for synthesis and biological evaluation. mu-varna.bg Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its biological target, complementing the static picture provided by molecular docking. nih.gov The experimental validation of computational predictions is essential to refine the models and ensure their accuracy. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for the development of novel therapeutic agents based on the this compound core. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 6-ethyl-1H-indole-2,3-dione?

- Methodological Answer : The ethyl group at the 6th position of the indole ring can be introduced via alkylation reactions. A common approach involves using ethylating agents (e.g., ethyl halides) under nucleophilic substitution conditions. For example, iodination methods for analogous indole derivatives (e.g., 6-iodo-1H-indole-3-carbaldehyde) use iodine with oxidizing agents in solvents like dichloromethane . Similar strategies can be adapted for ethylation by replacing iodine with ethyl sources. Optimization of reaction temperature, solvent polarity, and catalyst selection is critical for yield improvement .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution using programs like SHELXS or SHELXD. Refinement is performed in SHELXL, which allows for anisotropic displacement parameters and hydrogen-bonding network analysis . OLEX2 provides a graphical interface for modeling and validation, ensuring accurate bond lengths and angles .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer : Begin with in vitro antibacterial assays (e.g., broth microdilution for MIC determination) against Gram-positive and Gram-negative strains, as indole-2,3-dione derivatives exhibit broad-spectrum activity . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with caspase activation and DNA fragmentation assays to confirm apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced antibacterial efficacy?

- Methodological Answer : Systematic modification of substituents (e.g., halogens, methoxy, or amino groups) at positions 5, 6, or 7 of the indole ring can be explored. Compare bioactivity data to identify critical functional groups. For instance, 5-methyl and 5-trifluoromethoxy derivatives show improved antibacterial potency . QSAR models using descriptors like logP and Hammett constants can predict activity trends .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time, and solvent controls) to minimize variability. Use meta-analysis tools to statistically reconcile discrepancies. For cytotoxicity conflicts, validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. necrosis) .

Q. What strategies mitigate crystallographic disorder in this compound during refinement?

- Methodological Answer : In SHELXL, apply "PART" instructions to model disordered atoms. Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. High-resolution data (≤1.0 Å) and low-temperature data collection (e.g., 100 K) reduce thermal motion artifacts .

Q. How should this compound be handled in laboratory settings to ensure safety?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store separately from oxidizing agents. Waste must be neutralized or incinerated via certified facilities. Refer to MSDS guidelines for analogous compounds (e.g., 4-fluoroindoline-2,3-dione) for spill management .

Q. What computational approaches support the structure-activity relationship analysis of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., bacterial topoisomerases). MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. DFT calculations (e.g., Gaussian) optimize geometries and predict electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |